

An In-depth Technical Guide to the Spectroscopic Properties of 1,2-Diaminoanthraquinone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Diaminoanthraquinone

Cat. No.: B157652

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diaminoanthraquinone (1,2-DAA), a synthetic organic compound, has garnered significant attention in various scientific fields, particularly in the realm of analytical chemistry and drug development. Its unique photophysical properties make it a valuable tool as a fluorescent probe, most notably for the detection of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. This technical guide provides a comprehensive overview of the spectroscopic properties of **1,2-diaminoanthraquinone**, presenting key data in a structured format, detailing experimental methodologies, and visualizing its primary signaling application.

UV-Visible Absorption Spectroscopy

The electronic absorption spectrum of **1,2-diaminoanthraquinone** is characterized by multiple absorption bands in the ultraviolet and visible regions, arising from $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions within the anthraquinone core and the influence of the amino substituents. The position and intensity of these bands are sensitive to the solvent environment, a phenomenon known as solvatochromism.

Table 1: UV-Vis Absorption Maxima (λ_{max}) of **1,2-Diaminoanthraquinone** in Various Solvents

Solvent	Dielectric Constant (ϵ)	λ_{max} 1 (nm)	λ_{max} 2 (nm)	Reference(s)
Water:DMSO (9:1), pH 7.4	-	~488	-	[1]
DMSO	46.7	~540	-	[1][2]
Chloroform	4.8	496	243	[3]
Ethanol	24.6	-	-	Data not explicitly found
Methanol	32.7	-	-	Data not explicitly found
Acetonitrile	37.5	-	-	Data not explicitly found
Dichloromethane	8.9	-	-	[4]
n-Hexane	1.9	481	-	[4]

Note: The absorption maxima can vary slightly depending on the concentration and specific experimental conditions.

Effect of pH

The absorption spectrum of **1,2-diaminoanthraquinone** exhibits pH dependence. In acidic solutions, protonation of the amino groups can lead to a blue shift (hypsochromic shift) in the absorption maxima.

Reaction with Nitric Oxide (NO)

Upon reaction with nitric oxide in the presence of oxygen, **1,2-diaminoanthraquinone** is converted to its triazole derivative, 1,2,3-triazolo[4,5-a]anthraquinone-6,11-dione (DAQ-TZ). This conversion leads to a significant change in the absorption spectrum, with the disappearance of the visible absorption band of DAQ.[1]

Fluorescence Spectroscopy

1,2-Diaminoanthraquinone itself is weakly fluorescent. However, its fluorescence properties are dramatically altered upon interaction with nitric oxide, forming the basis of its application as a fluorescent NO probe. The reaction product, DAQ-TZ, can form fluorescent aggregates.

Table 2: Fluorescence Emission Maxima (λ_{em}) of **1,2-Diaminoanthraquinone** and its NO-Adduct

Species	Solvent	Excitation Wavelength (λ_{ex} , nm)	Emission Wavelength (λ_{em} , nm)	Reference(s)
1,2-DAA	DMSO	490	643 (strong), 582 (weak shoulder)	[5]
DAQ-TZ (monomer)	DMSO	350	~436	[1]
DAQ-TZ (aggregates)	DMSO	350	~580	[1]
DAQ-TZ (aggregates)	DMSO	488	580	[6]
DAQ-TZ	DMSO	-	565	[5]
DAQ-TZ	THF	350	~430 (monomer), ~590 (aggregates)	[1]

Note: The formation and fluorescence of DAQ-TZ aggregates are concentration-dependent.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **1,2-diaminoanthraquinone**. Due to solubility limitations, deuterated dimethyl sulfoxide (DMSO-d6) is a commonly used solvent for NMR analysis.

Table 3: ^1H and ^{13}C NMR Spectral Data for **1,2-Diaminoanthraquinone**

Nucleus	Solvent	Chemical Shift (δ , ppm)	Multiplicity	Assignment	Reference(s)
^1H	DMSO-d6	Data not explicitly found	-	Aromatic Protons, Amino Protons	-
^{13}C	DMSO-d6	Data not explicitly found	-	Carbonyl, Aromatic, and Amino-substituted Carbons	-

Note: While several databases indicate the availability of NMR spectra for **1,2-diaminoanthraquinone**, specific, publicly available peak lists with assignments were not found in the conducted research. Typical chemical shifts for the anthraquinone core are expected in the aromatic region (δ 7.0-8.5 ppm for ^1H NMR and δ 110-150 ppm for ^{13}C NMR), with the carbonyl carbons appearing significantly downfield (δ > 180 ppm in ^{13}C NMR).

Infrared (IR) Spectroscopy

The FT-IR spectrum of **1,2-diaminoanthraquinone** displays characteristic vibrational bands corresponding to its functional groups. The KBr pellet technique is a common method for analyzing solid samples like 1,2-DAA.

Table 4: Key FT-IR Absorption Bands for **1,2-Diaminoanthraquinone**

Wavenumber (cm^{-1})	Vibrational Mode	Functional Group	Reference(s)
~3450	N-H Stretching	Amino (NH_2)	[7]
~1670	C=O Stretching	Quinone Carbonyl	[8]
1580 - 1620	C=C Stretching	Aromatic Ring	[8]
~3050	C-H Stretching	Aromatic C-H	[8]

Note: Specific, comprehensive peak lists for **1,2-diaminoanthraquinone** were not readily available in the reviewed literature. The provided values are based on typical ranges for similar anthraquinone derivatives.

Experimental Protocols

UV-Vis Absorption Spectroscopy

Objective: To measure the electronic absorption spectrum of **1,2-diaminoanthraquinone**.

Materials:

- **1,2-Diaminoanthraquinone**
- Spectroscopic grade solvents (e.g., DMSO, ethanol, chloroform)
- Volumetric flasks and pipettes
- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)

Procedure:

- **Sample Preparation:** Prepare a stock solution of **1,2-diaminoanthraquinone** (e.g., 1 mM) by accurately weighing the compound and dissolving it in the chosen solvent. Prepare a series of dilutions (e.g., 1-50 μ M) from the stock solution.
- **Instrument Setup:** Turn on the spectrophotometer and allow the lamp to stabilize.
- **Baseline Correction:** Fill a cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
- **Measurement:** Fill a cuvette with the sample solution and record the absorption spectrum over a desired wavelength range (e.g., 200-800 nm).
- **Data Analysis:** Identify the wavelengths of maximum absorbance (λ_{max}).

Fluorescence Spectroscopy

Objective: To measure the fluorescence excitation and emission spectra of **1,2-diaminoanthraquinone** and its reaction product with nitric oxide.

Materials:

- **1,2-Diaminoanthraquinone**
- Fluorescence grade solvents
- Nitric oxide donor (e.g., DEA NONOate) or saturated NO solution
- Spectrofluorometer
- Quartz cuvettes

Procedure:

- **Sample Preparation:** Prepare a dilute solution of **1,2-diaminoanthraquinone** (typically with an absorbance < 0.1 at the excitation wavelength to avoid inner filter effects).
- **Instrument Setup:** Turn on the spectrofluorometer and allow the lamp to stabilize.
- **Emission Spectrum:** Set the excitation monochromator to a fixed wavelength (λ_{ex}) and scan the emission monochromator over a range of longer wavelengths.
- **Excitation Spectrum:** Set the emission monochromator to a fixed wavelength (λ_{em}) and scan the excitation monochromator over a range of shorter wavelengths.
- **NO Reaction:** To the sample cuvette, add a source of nitric oxide and record the change in fluorescence emission over time.

NMR Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Materials:

- **1,2-Diaminoanthraquinone** (5-20 mg for ^1H , 20-50 mg for ^{13}C)
- Deuterated solvent (e.g., DMSO- d_6)
- NMR tube
- NMR spectrometer

Procedure:

- **Sample Preparation:** Dissolve the **1,2-diaminoanthraquinone** sample in the deuterated solvent in the NMR tube. Ensure complete dissolution.
- **Instrument Setup:** Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
- **Data Acquisition:** Acquire the ^1H and ^{13}C NMR spectra using standard pulse sequences.

FT-IR Spectroscopy (KBr Pellet Method)

Objective: To obtain the infrared vibrational spectrum of **1,2-diaminoanthraquinone**.

Materials:

- **1,2-Diaminoanthraquinone** (1-2 mg)
- Spectroscopic grade potassium bromide (KBr, ~200 mg), dried
- Agate mortar and pestle
- Pellet press

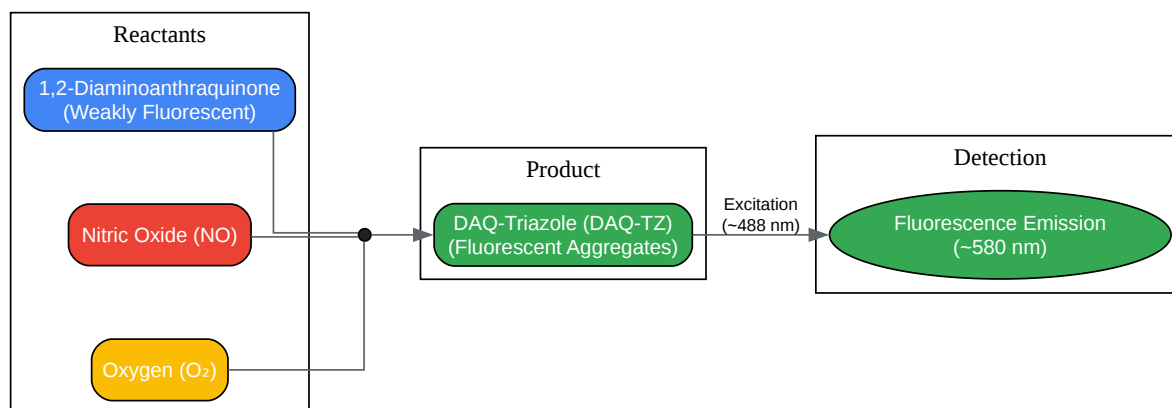
Procedure:

- **Sample Preparation:** Grind the **1,2-diaminoanthraquinone** with the KBr powder in the agate mortar until a fine, homogeneous mixture is obtained.
- **Pellet Formation:** Place the mixture into the pellet press die and apply pressure to form a thin, transparent pellet.

- Measurement: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Signaling Pathway and Experimental Workflow Visualization

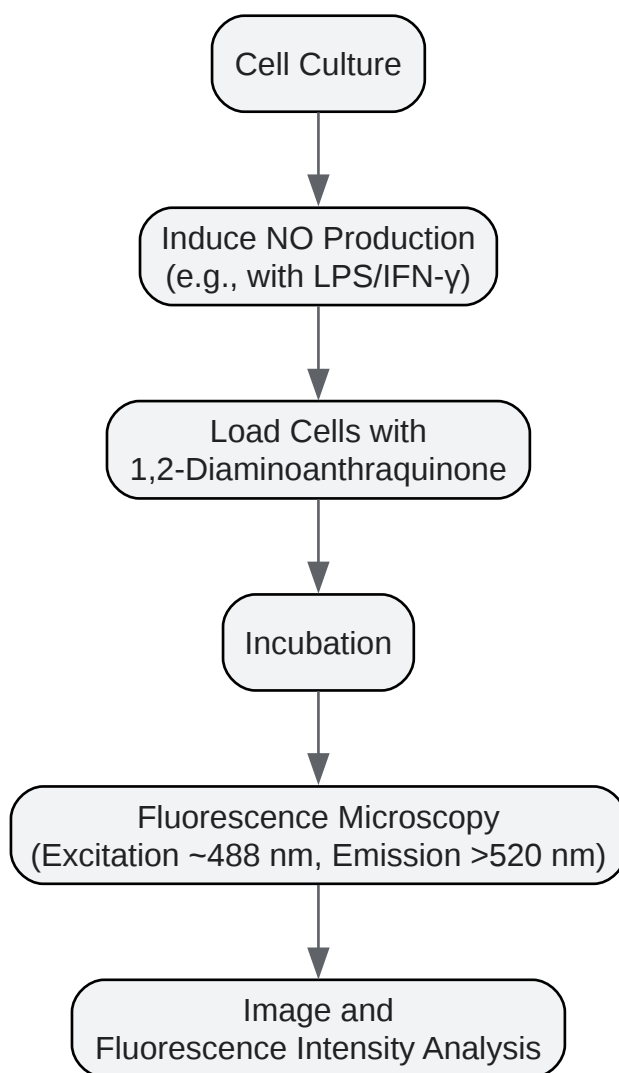
1,2-Diaminoanthraquinone is widely utilized as a fluorescent probe for the detection of nitric oxide (NO) in biological systems. The underlying principle is the chemical reaction between 1,2-DAA and NO in the presence of oxygen to form a fluorescent triazole derivative.



[Click to download full resolution via product page](#)

Caption: Nitric oxide detection using **1,2-diaminoanthraquinone**.

The following diagram illustrates a typical experimental workflow for using **1,2-diaminoanthraquinone** to detect nitric oxide in a cellular context.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fluorescence of 1,2-diaminoanthraquinone and its nitric oxide reaction product within macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scienceopen.com [scienceopen.com]
- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Properties of 1,2-Diaminoanthraquinone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b157652#spectroscopic-properties-of-1-2-diaminoanthraquinone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com